

# Gnetumontanin B: A Comparative Guide to its Anti-Tumor Effects

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## Compound of Interest

Compound Name: *Gnetumontanin B*

Cat. No.: *B12439993*

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This guide provides an objective comparison of the anti-tumor effects of **Gnetumontanin B**, a naturally occurring stilbenoid, against other alternatives, supported by experimental data. While the existing literature predominantly refers to the closely related and often co-existing compound Gnetin C, the structural similarities and shared botanical origin from Gnetum species allow for a comparative analysis. This document will proceed by presenting the substantial data available for Gnetin C as a strong proxy for the anti-tumor potential of **Gnetumontanin B**, with the clarification that these are distinct, albeit structurally similar, molecules.

## Comparative Efficacy in Cancer Cell Lines

Gnetin C has demonstrated significant cytotoxic effects across a variety of cancer cell lines, often exhibiting greater potency than the well-studied stilbene, resveratrol. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.

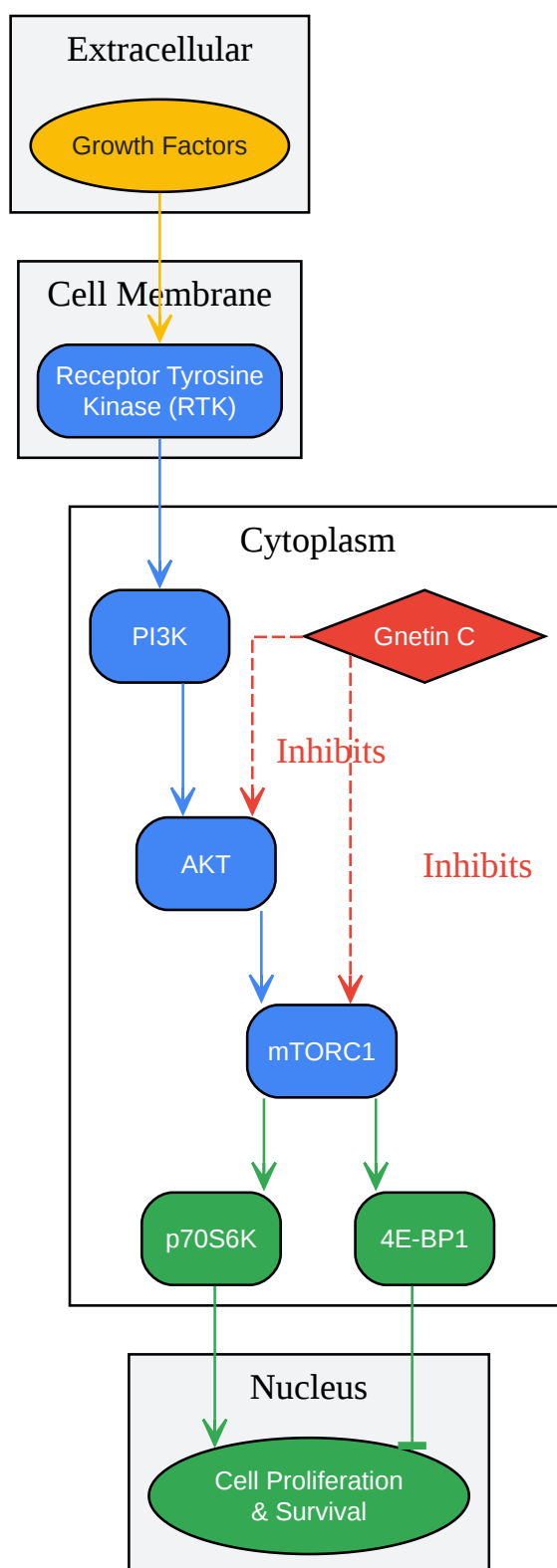
Cell Line	Cancer Type	Gnetin C IC50 (μM)	Resveratrol IC50 (μM)	Pterostilbene IC50 (μM)	Reference
DU145	Prostate Cancer	6.6	21.8	14.3	<a href="#">[1]</a>
PC3M	Prostate Cancer	8.7	24.4	19.0	<a href="#">[1]</a>
HL-60	Leukemia	13	-	-	<a href="#">[2]</a>
B16	Melanoma	7.0 (Tyrosinase activity)	7.2 (Tyrosinase activity)	-	<a href="#">[3]</a>
B16	Melanoma	7.6 (Melanin biosynthesis)	7.3 (Melanin biosynthesis)	-	<a href="#">[3]</a>

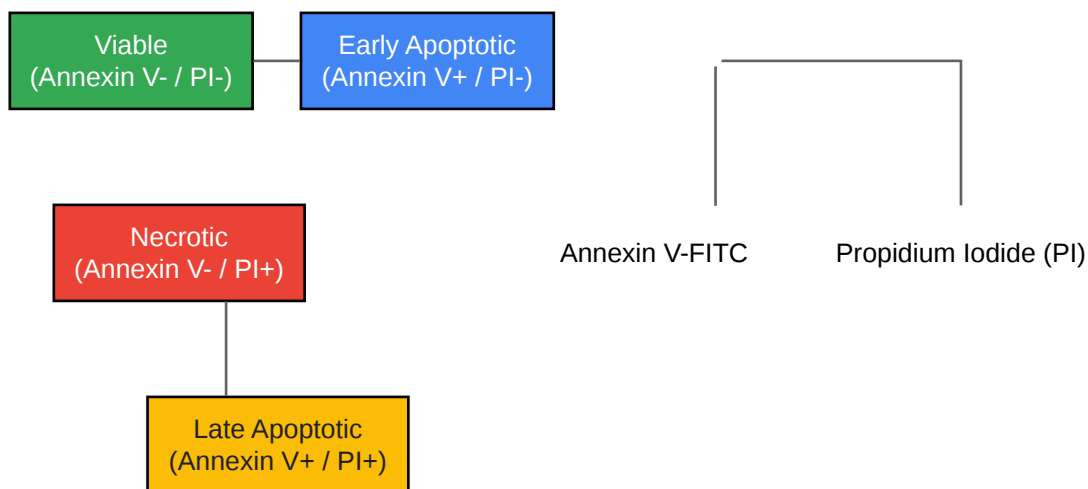
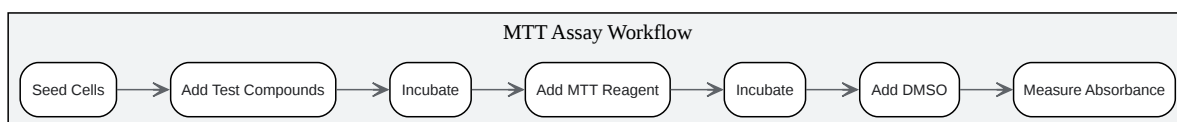
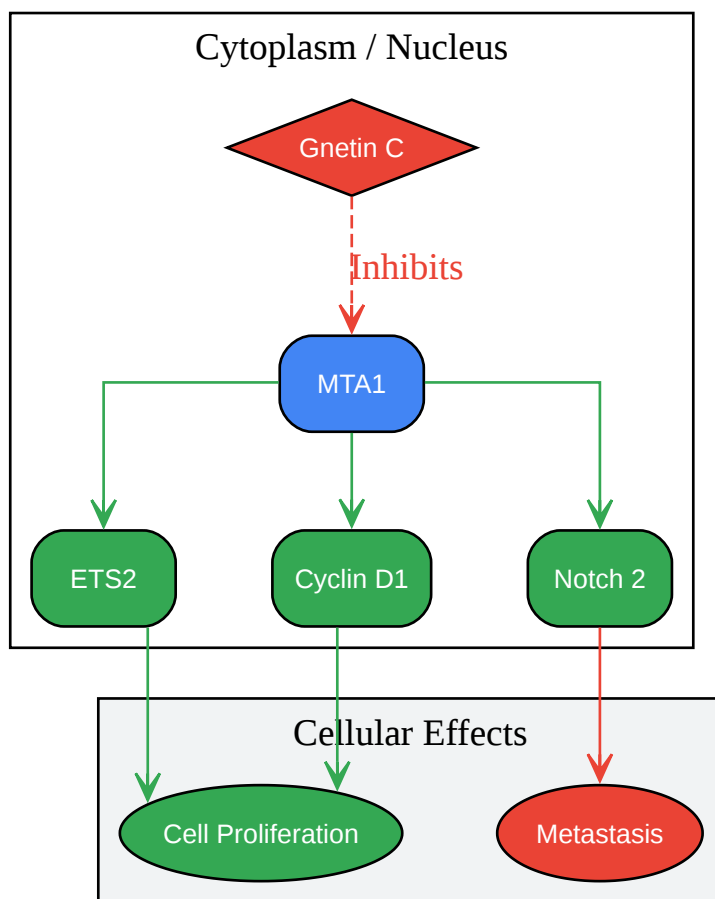
## Molecular Mechanisms of Action

Gnetin C exerts its anti-tumor effects through the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

### PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer.[\[4\]](#)[\[5\]](#) Gnetin C has been shown to suppress this pathway, leading to the inhibition of tumor progression.[\[2\]](#)[\[6\]](#)





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